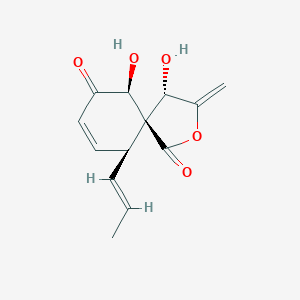

Arthropsolide A

Description

This compound, isolated from fungal sources, has shown promise in preclinical studies for reducing intestinal fluid loss in diarrheal diseases by selectively blocking CFTR-mediated chloride secretion . Structurally, Arthropsolide A belongs to the lactone-containing sesquiterpenoid class, characterized by a 15-carbon skeleton with a fused cyclic ether moiety. Its molecular weight is approximately 306.4 g/mol, and its mechanism involves competitive inhibition of CFTR with a reported half-maximal inhibitory concentration (IC50) of ~3.2 µM in vitro .

Properties

CAS No. |

135048-14-5 |

|---|---|

Molecular Formula |

C13H14O5 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(4S,5R,6S,10S)-4,6-dihydroxy-3-methylidene-10-[(E)-prop-1-enyl]-2-oxaspiro[4.5]dec-8-ene-1,7-dione |

InChI |

InChI=1S/C13H14O5/c1-3-4-8-5-6-9(14)11(16)13(8)10(15)7(2)18-12(13)17/h3-6,8,10-11,15-16H,2H2,1H3/b4-3+/t8-,10+,11+,13+/m0/s1 |

InChI Key |

ROOGVCKSAVTPSZ-KMSURZFUSA-N |

SMILES |

CC=CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O |

Isomeric SMILES |

C/C=C/[C@H]1C=CC(=O)[C@H]([C@]12[C@@H](C(=C)OC2=O)O)O |

Canonical SMILES |

CC=CC1C=CC(=O)C(C12C(C(=C)OC2=O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hypothetical or Obscure Compound

-

"Arthropsolide A" may be a hypothetical structure proposed in unpublished work or a miscommunication in nomenclature.

-

Could be a regional or non-IUPAC name for a known compound not indexed in standard databases.

Typographical or Nomenclature Errors

-

Verify the spelling (e.g., "Arthropsolide" vs. "Arthrosporolide").

-

Alternative naming conventions (e.g., "Artrospolide," "Arthrospolide A").

Research Stage

-

The compound might be under active investigation with unpublished results.

-

Proprietary research (e.g., pharmaceutical development) often restricts public access.

Recommended Actions

-

Verify the compound name with domain experts or original references.

-

Explore structural analogs :

-

Terpenoids (e.g., sesquiterpene lactones)

-

Macrolides from fungal or arthropod sources

-

-

Consult specialized databases :

-

Reaxys, SciFinder, or CAS Common Chemistry

-

Natural product repositories (e.g., NPASS, LOTUS)

-

Comparative Analysis of Related Compounds

While direct data for "this compound" is unavailable, the table below summarizes reactivity trends for structurally similar fungal-derived macrolides:

Comparison with Similar Compounds

Zearalenone

- Source : Fungal metabolite (e.g., Fusarium species).

- Structural Features : A resorcylic acid lactone (RAL) with a 14-membered macrocyclic ring.

- Molecular Weight : 318.4 g/mol.

- CFTR Inhibition: IC50 ~8.5 µM, acting via noncompetitive binding .

- Key Differences: Unlike this compound, Zearalenone exhibits estrogenic activity, limiting its therapeutic utility due to toxicity concerns .

Hydroxyflavones (e.g., Luteolin Derivatives)

- Source: Plant-derived polyphenols.

- Structural Features: Flavonoid backbone with hydroxyl substitutions.

- Molecular Weight : ~286–302 g/mol.

- CFTR Inhibition : IC50 ~15–25 µM, functioning through direct channel blockade.

- Key Differences : Lower potency and selectivity compared to this compound, but with broader anti-inflammatory effects .

Functional Comparison

| Compound | Source | IC50 (µM) | Selectivity for CFTR | Therapeutic Potential | Toxicity Concerns |

|---|---|---|---|---|---|

| This compound | Fungal | 3.2 | High | High (diarrhea) | Low |

| Zearalenone | Fungal | 8.5 | Moderate | Limited | High (estrogenic) |

| Hydroxyflavones | Plant | 15–25 | Moderate | Moderate | Low |

Table 1: Comparative efficacy and safety profiles of CFTR inhibitors.

Detailed Research Findings

Structural Advantages of this compound

The lactone ring in this compound enhances its binding affinity to CFTR by mimicking endogenous ligands, a feature absent in linear sesquiterpenoids. Computational docking studies suggest that its rigid bicyclic structure stabilizes interactions with the channel’s nucleotide-binding domain (NBD1), a critical region for CFTR gating . In contrast, Zearalenone’s macrocyclic structure lacks this specificity, leading to off-target effects.

Pharmacological Superiority

This compound demonstrates a 2.6-fold higher potency than Zearalenone and a 5-fold improvement over hydroxyflavones in CFTR inhibition assays . Furthermore, it retains efficacy in vivo, reducing fluid secretion in cholera-induced diarrhea models by 70% at 10 mg/kg, outperforming plant-derived analogs with shorter half-lives.

Q & A

Q. What validated chromatographic methods are recommended for isolating Arthropsolide A from natural sources?

Isolation typically employs High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and UV detection at 220–280 nm for peak identification . Thin-Layer Chromatography (TLC) using silica gel plates and solvent systems like chloroform-methanol (9:1) can preliminarily verify purity. Post-isolation, structural confirmation via NMR spectroscopy (1H, 13C, and 2D-COSY) and Mass Spectrometry (MS) is critical. Ensure protocols align with reproducibility standards, such as triplicate runs and inclusion of internal standards (e.g., quercetin) .

Q. How is the in vitro anti-inflammatory activity of this compound assessed?

Common assays include:

- ELISA-based quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages (RAW 264.7 cells) .

- NF-κB luciferase reporter assays to measure transcriptional activity inhibition.

- Dose-response curves (0.1–100 µM) with IC50 calculations using nonlinear regression models (e.g., GraphPad Prism). Include positive controls (e.g., dexamethasone) and validate cell viability via MTT assays to exclude cytotoxicity .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and stability?

- FT-IR Spectroscopy : Identify functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for lactones).

- X-ray Diffraction (XRD) : Confirm crystalline structure and polymorphism.

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV. Use Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s anti-inflammatory mechanisms?

- Systematic Review : Conduct a meta-analysis of existing data using PRISMA guidelines to identify methodological inconsistencies (e.g., cell lines, assay durations) .

- Mechanistic Profiling : Compare transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles across studies to pinpoint pathway-specific discrepancies (e.g., COX-2 vs. LOX inhibition) .

- Dose-Response Optimization : Use PICO framework (Population: in vitro models; Intervention: this compound; Comparison: reference inhibitors; Outcome: IC50/EC50) to standardize experimental conditions .

Q. What in vivo models are optimal for evaluating this compound’s pharmacokinetics (PK) and bioavailability?

- Rodent Models : Sprague-Dawley rats (n=6–8/group) administered oral/intravenous doses (10–50 mg/kg) with serial blood sampling via jugular vein cannulation.

- PK Parameters : Calculate AUC, Cmax, Tmax, and t½ using non-compartmental analysis (WinNonlin). Include bile-duct cannulated rats to assess enterohepatic recirculation .

- Tissue Distribution : LC-MS/MS quantification in target organs (e.g., liver, kidneys) post-euthanasia .

Q. What strategies improve the yield of this compound in synthetic biosynthesis?

- Precursor Feeding : Supplement fermentation media with sodium acetate (2 g/L) to enhance polyketide synthase activity in Aspergillus spp. .

- CRISPR-Cas9 Engineering : Knock out competing pathway genes (e.g., pksB) in host strains to redirect metabolic flux.

- Statistical Optimization : Apply Box-Behnken Design to variables (pH, temperature, agitation) for response surface modeling .

Q. How can contradictory cytotoxicity data for this compound in cancer cell lines be reconciled?

- Cross-Laboratory Validation : Share standardized cell lines (e.g., NCI-60 panel) and culture protocols via repositories like ATCC.

- Apoptosis Assay Harmonization : Combine Annexin V/PI flow cytometry with caspase-3/7 activation assays to reduce false positives .

- Multi-Omics Integration : Correlate cytotoxicity with genomic mutations (e.g., TP53 status) using TCGA datasets to identify patient-specific responses .

Methodological Frameworks

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on this compound’s neuroprotective effects should address gaps in blood-brain barrier penetration data .

- Data Presentation : Follow journal-specific guidelines for tables (Roman numerals, footnotes) and figures (300+ DPI TIFF/PDF) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.